3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
InChI Key |
RILNXHBAMSHNCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halides and bases in polar solvents.
Major Products
The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs based on structural features, molecular weight, and functional differences:
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 1f in ) exhibit enhanced electrophilicity, useful in materials science or as fluorescent probes .
Biological Activity
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine, with CAS number 1005694-00-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its therapeutic potential.
- Molecular Formula : C10H10N4
- Molecular Weight : 213.24 g/mol
- Structure : The compound features a pyrazole ring fused with a benzimidazole moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. In particular, studies have shown that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 (Liver) | 4.98 - 14.65 | Apoptosis induction via caspase activation |
In one study, three compounds derived from pyrazole exhibited effective inhibition of microtubule assembly and induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes:
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 3-(1H-benzo[d]imidazol...) | 0.02 - 0.04 | High |
The selectivity for COX-2 over COX-1 indicates a potentially safer profile for treating inflammatory conditions without significant gastrointestinal side effects .
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : The compound interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : Induction of apoptosis is mediated through the activation of caspases, particularly caspase-3.
- COX Inhibition : The selective inhibition of COX enzymes contributes to its anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study involving the administration of a similar pyrazole derivative demonstrated a marked reduction in tumor size in animal models of breast cancer.
- Another clinical trial assessed the safety and efficacy of a related compound in patients with chronic inflammatory diseases, showing significant improvement in symptoms with minimal adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
